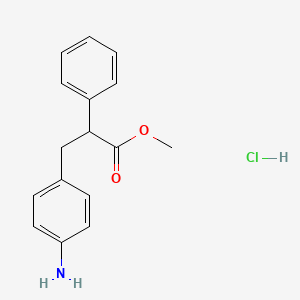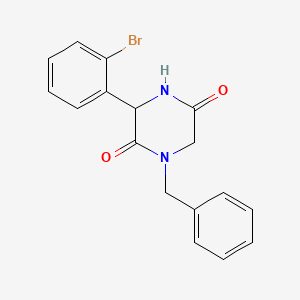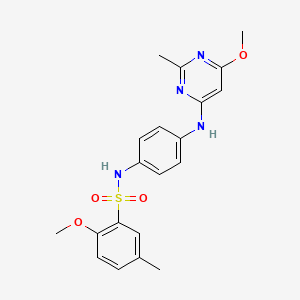
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride, also known as MAPPP HCl, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of phenylpropanoids and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of the activity of COX-2 and LOX enzymes. These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are mediators of the inflammatory response. By inhibiting the activity of these enzymes, Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl can reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has also been found to exhibit analgesic effects by reducing pain perception. In addition, it has been found to exhibit antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to its use in lab experiments. Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl can be toxic at high concentrations, and its effects on normal cells are not well understood. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl. One area of research is the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another area of research is the investigation of the effects of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl on other biological pathways and systems. Finally, the potential use of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl as a therapeutic agent for the treatment of inflammatory diseases and cancer should be further explored.
Conclusion:
In conclusion, Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl as a therapeutic agent.
Synthesemethoden
The synthesis of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl can be achieved through a multistep process that involves the reaction of various reagents. The first step involves the condensation of benzaldehyde and methyl acetoacetate to form 3-phenyl-2-propen-1-one. This intermediate is then reacted with 4-aminophenylboronic acid to form 3-(4-aminophenyl)-2-phenylpropenoic acid. The final step involves the esterification of the carboxylic acid group of the intermediate with methanol and subsequent reaction with hydrochloric acid to form Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has also been found to exhibit inhibitory effects on the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKVVZGPVQHQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-amino-1-(5-{[(4-ethoxyphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2570188.png)

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)
![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)



![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)
![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)